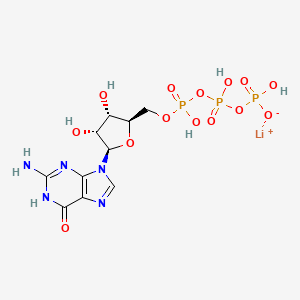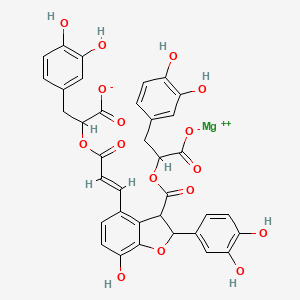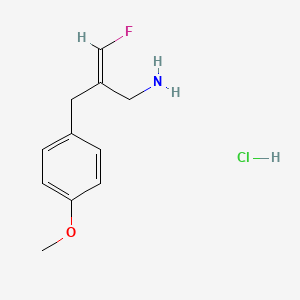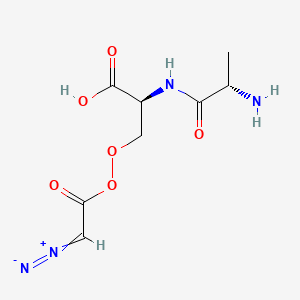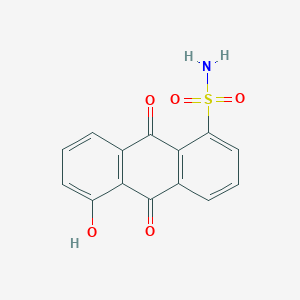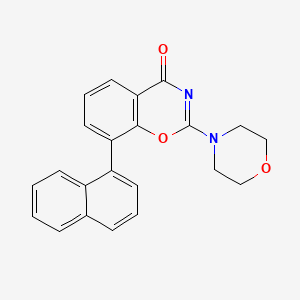
2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one
Vue d'ensemble
Description
“2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one” is also known as BIRB 796 or Doramapimod . It is a high-affinity and selective p38 kinase inhibitor . It exhibits no significant inhibition on a panel of related kinases . It inhibits LPS-induced TNF α production in human PBMCs and whole blood .
Molecular Structure Analysis
The molecular weight of “2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one” is 527.66 . Its chemical name is N - [3- (1,1-Dimethylethyl)-1- (4-methylphenyl)-1 H -pyrazol-5-yl]- N '- [4- [2- (4-morpholinyl)ethoxy]-1-naphthalenyl]urea .
Chemical Reactions Analysis
As a p38 kinase inhibitor, “2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one” interacts with the p38 kinase to inhibit its activity . It also inhibits JNK2 α 2 and c-Raf-1 .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
DNA-PK and PI3K Inhibition : Compounds derived from 2-morpholino-substituted-benzoxazines, including 2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one, have been studied for their ability to inhibit DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K) isoforms. These compounds have shown potent and selective DNA-PK activity, which is crucial for cancer research and therapy (Morrison et al., 2014).
Anti-Cancer Activity : Another study focused on the synthesis of 6-aryl and 8-aryl substituted 1-3-benzoxazines, including derivatives of 2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one. These compounds showed anti-proliferative activity against various cancer cell lines, indicating their potential as anti-cancer agents (Morrison et al., 2016).
Cannabinoid Receptor Interaction : Aminoalkylindoles (AAIs), including WIN-55212-2, a compound structurally related to 2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one, have been studied for their ability to bind to cannabinoid receptors. High-resolution NMR and computer modeling studies of these compounds contribute to understanding their pharmacophoric requirements, which is valuable in drug design and the study of cannabinoid receptors (Xie et al., 1999).
Medicinal Chemistry : Research into the synthesis of benzoxazine derivatives, including 2-(4-Morpholinyl)-8-(1-naphthalenyl)-4H-1,3-benzoxazin-4-one, has revealed their utility as building blocks in medicinal chemistry. They exhibit various biological activities and are valuable for synthesizing other medicinally important compounds (Prajapati et al., 2019).
Antiplatelet Activity : Certain 2-morpholino substituted benzoxazines have been prepared and tested for their effectiveness against ADP and collagen-induced platelet aggregation. This research is significant in developing new therapeutic agents for cardiovascular diseases (Pritchard et al., 2007).
Propriétés
IUPAC Name |
2-morpholin-4-yl-8-naphthalen-1-yl-1,3-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21-19-10-4-9-18(17-8-3-6-15-5-1-2-7-16(15)17)20(19)27-22(23-21)24-11-13-26-14-12-24/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSONTPGVHUWDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lturm 36 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



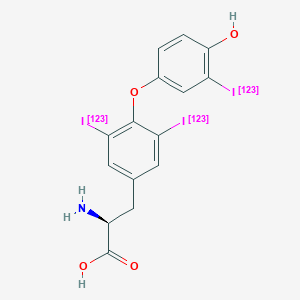
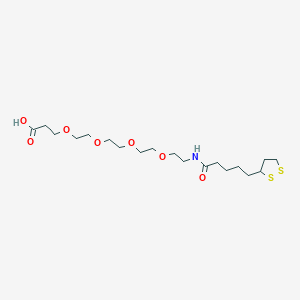

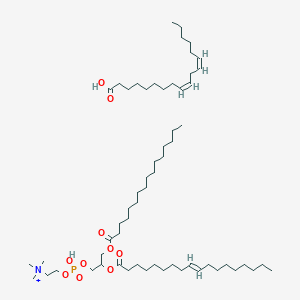
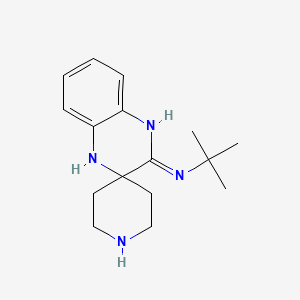
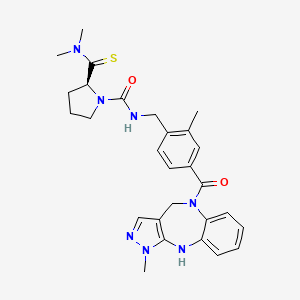
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B608598.png)

